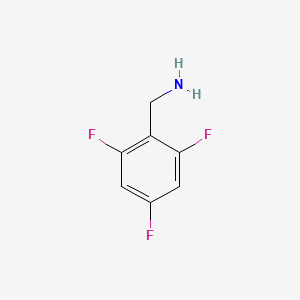

(2,4,6-Trifluorophenyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,4,6-trifluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHOKTKXVKKNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380348 | |

| Record name | (2,4,6-trifluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-21-4 | |

| Record name | (2,4,6-trifluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trifluorobenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBD24FMX8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2,4,6-Trifluorophenyl)methanamine chemical properties

An In-depth Technical Guide to (2,4,6-Trifluorophenyl)methanamine: Chemical Properties and Applications

Introduction

This compound, also known as 2,4,6-Trifluorobenzylamine, is a fluorinated organic compound that serves as a critical building block in various sectors of the chemical industry. Its unique molecular structure, characterized by a trifluorinated phenyl ring attached to a methylamine group, imparts distinctive chemical properties that make it a valuable intermediate in the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications, particularly for professionals in research, and drug development.

Chemical and Physical Properties

This compound is typically a liquid at room temperature.[3] The presence of three highly electronegative fluorine atoms on the benzene ring significantly influences its reactivity, stability, and biological activity when incorporated into larger molecules.[1][2]

Identifiers and General Data

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 2,4,6-Trifluorobenzylamine | [4][6][7] |

| CAS Number | 214759-21-4 | [4][6][8] |

| Molecular Formula | C₇H₆F₃N | [4][6][8] |

| Molecular Weight | 161.12 g/mol | [4][6][8] |

| SMILES | NCC1=C(F)C=C(F)C=C1F | [8] |

| InChI | 1S/C7H6F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | [3][4][5] |

| InChI Key | RCHOKTKXVKKNBC-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

Quantitative physical and chemical properties are crucial for laboratory handling, reaction setup, and computational modeling.

| Property | Value | Reference |

| Melting Point | 63 °C | [3][8] |

| Boiling Point | 165 °C | [8] |

| Flash Point | 165 °C | [3] |

| Purity | ≥97% - 98% | [3][6] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [6] |

| logP (octanol-water partition coeff.) | 1.5626 | [6] |

Synthesis Protocols

This compound is primarily synthesized through the reduction of 2,4,6-trifluorobenzonitrile. Several methods exist, with variations in catalysts, solvents, and reaction conditions.

Method 1: Catalytic Hydrogenation with Raney Nickel in Methanol

This protocol involves the hydrogenation of 2,4,6-trifluorobenzonitrile using a Raney Nickel catalyst in a methanol and ammonia medium.

Experimental Protocol:

-

Charging the Autoclave: A 1000ml autoclave is charged with 50g of 2,4,6-trifluorobenzonitrile, 2.5g of Raney Nickel catalyst, 75g of 25% ammonia solution, and 500g of methanol.[9][10]

-

Hydrogenation: The autoclave is sealed, and the temperature is raised to 90°C with a mixing speed of 350 r/min.[9][10] Hydrogen gas is introduced to maintain a pressure of 1 MPa.[9][10]

-

Reaction Monitoring: The reaction proceeds for approximately 8 hours.[9][10]

-

Work-up and Isolation: After the reaction is complete, the catalyst is filtered off.[9][10] The methanol is removed from the filtrate by distillation.[9][10]

-

Extraction and Purification: Dichloromethane is added to extract the product from the residue. The solvent is then concentrated under normal pressure.[9][10]

-

Final Product: The crude product is purified by vacuum distillation to yield this compound.[9][10] The reported yield for this method is approximately 85-94% with a purity of 97-99%.[9][10]

Spectroscopic Data

While a full spectrum is not available, general principles of NMR spectroscopy can be used to predict the expected signals for this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show a signal for the two aromatic protons (a triplet due to coupling with adjacent fluorine atoms), a singlet for the two benzylic protons (-CH₂-), and a broad singlet for the two amine protons (-NH₂).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbons bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling). Signals for the benzylic carbon would also be present.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the structure, and it would be expected to show signals corresponding to the fluorine atoms on the aromatic ring.

Applications in Research and Industry

The unique properties endowed by the trifluorophenyl moiety make this compound a valuable intermediate in several high-value applications.[1]

Pharmaceutical Intermediate

This is one of the most significant applications. The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) can enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound is a key intermediate in the synthesis of modern drugs.[1]

-

Bictegravir: It is a known intermediate for the antiretroviral drug Bictegravir, an integrase strand transfer inhibitor used to treat HIV-1 infection.[5][7]

Polymer Science

As a monomer, it can be incorporated into polymer chains to create advanced materials. The fluorine atoms can impart enhanced thermal stability, chemical resistance, and specific surface properties to the resulting polymers, making them suitable for demanding applications in aerospace and electronics.[1][2]

Dye Industry

In the synthesis of dyes, the trifluoromethyl group can increase the brightness and stability of the colorants. This leads to more vibrant and durable dyes for use in textiles, plastics, and inks.[1][2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

The compound is classified as corrosive and harmful.

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed. | [11][12] |

| H314 | Causes severe skin burns and eye damage. | [4][11] |

| H315 | Causes skin irritation. | [12] |

| H319 | Causes serious eye irritation. | [12] |

| H335 | May cause respiratory irritation. | [12] |

GHS Pictograms:

-

Corrosion (GHS05)[3]

-

Health Hazard / Harmful

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[8][11] Respiratory protection is required when dusts or aerosols are generated.[11]

-

Handling: Do not breathe dust, fumes, or mists.[11][13] Wash skin thoroughly after handling.[11][13] Do not eat, drink, or smoke when using this product.[8][11][13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15] Store in an inert atmosphere, away from incompatible materials like oxidizing agents.[14][15] Recommended storage is often between 2-8°C.[15]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8][11] If on skin, take off immediately all contaminated clothing and rinse skin with water.[11] If swallowed, rinse mouth but do not induce vomiting; seek immediate medical advice.[11]

Conclusion

This compound is a specialized chemical intermediate with significant value in drug discovery, advanced materials, and industrial chemistry. Its synthesis from 2,4,6-trifluorobenzonitrile is well-established, and its unique physicochemical properties, derived from its trifluorinated core, enable the development of novel products with enhanced performance characteristics. Proper understanding of its properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and commercial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4,6-Trifluorobenzylamine | 214759-21-4 [sigmaaldrich.com]

- 4. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trifluorobenzylamine | LGC Standards [lgcstandards.com]

- 6. chemscene.com [chemscene.com]

- 7. 2,4,6-Trifluorobenzylamine | 214759-21-4 | SynZeal [synzeal.com]

- 8. This compound | CAS 214759-21-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]

- 10. 2,4,6-TRIFLUOROBENZYL AMINE synthesis - chemicalbook [chemicalbook.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. angenechemical.com [angenechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. 214759-21-4|this compound|BLD Pharm [bldpharm.com]

(2,4,6-Trifluorophenyl)methanamine molecular weight and formula

An In-depth Technical Guide to (2,4,6-Trifluorophenyl)methanamine: Properties, Synthesis, and Application in Drug Development

This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's molecular properties, experimental protocols for its synthesis, and its crucial role in the synthesis of the antiretroviral drug, Bictegravir.

Core Molecular Data

This compound, also known as 2,4,6-trifluorobenzylamine, is a fluorinated aromatic amine. Its fundamental molecular properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₇H₆F₃N | [1] |

| Molecular Weight | 161.12 g/mol | [1] |

| CAS Number | 214759-21-4 | [1][2][3][4] |

| IUPAC Name | This compound | |

| Synonyms | 2,4,6-Trifluorobenzylamine | [1][2][3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile. This process involves the reduction of the nitrile group to a primary amine.

Experimental Protocol: Catalytic Hydrogenation of 2,4,6-Trifluorobenzonitrile

This protocol is based on established laboratory-scale synthesis procedures.[3]

Materials:

-

2,4,6-Trifluorobenzonitrile

-

Raney Nickel (catalyst)

-

25% Ammonia solution

-

Methanol (solvent)

-

Hydrogen gas (H₂)

-

Dichloromethane (for extraction)

-

High-pressure autoclave reactor

Procedure:

-

Charge a 1000 mL high-pressure autoclave with 50 grams of 2,4,6-trifluorobenzonitrile, 2.5 grams of Raney Nickel catalyst, 75 grams of 25% ammonia solution, and 500 grams of methanol.

-

Seal the autoclave and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 1 MPa.

-

Heat the mixture to 90°C while maintaining a stirring speed of 350 rpm.

-

Continue the hydrogenation for 8 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Distill the filtrate to remove the methanol.

-

Extract the remaining residue with dichloromethane.

-

Concentrate the organic extract under normal pressure to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain this compound.

This protocol yields a product with a purity of approximately 99% and a yield of around 85%.[3]

Application in Drug Synthesis: The Bictegravir Workflow

This compound is a critical building block in the synthesis of Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[2][5] The synthesis of Bictegravir involves the formal condensation of the carboxy group of a complex acid with the amino group of 2,4,6-trifluorobenzylamine.[5][6]

The following diagram illustrates the logical workflow from the precursor to the final active pharmaceutical ingredient, highlighting the central role of this compound.

This workflow demonstrates a common strategy in pharmaceutical manufacturing where a key intermediate like this compound is synthesized and then coupled with a more complex molecular scaffold to produce the final drug substance. The trifluorinated phenyl ring is a common motif in modern drug design, often introduced to enhance metabolic stability and binding affinity.

References

- 1. chemscene.com [chemscene.com]

- 2. 2,4,6-Trifluorobenzylamine | 214759-21-4 | SynZeal [synzeal.com]

- 3. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]

- 4. This compound | 214759-21-4 [sigmaaldrich.com]

- 5. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,4,6-Trifluorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 2,4,6-Trifluorobenzylamine. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of pharmaceutical agents. This document outlines typical spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of 2,4,6-Trifluorobenzylamine. This data is compiled based on established values for analogous compounds and typical results obtained from the analytical techniques described.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | CDCl₃ | ~3.9 | s | - | -CH₂- |

| ¹H | CDCl₃ | ~6.7 | t | ~8.5 | Ar-H |

| ¹H | CDCl₃ | ~1.6 | br s | - | -NH₂ |

| ¹³C | CDCl₃ | ~162 (ddd) | ddd | J_CF ≈ 245, J_CF ≈ 15, J_CF ≈ 8 | C2, C6 |

| ¹³C | CDCl₃ | ~160 (dt) | dt | J_CF ≈ 250, J_CF ≈ 15 | C4 |

| ¹³C | CDCl₃ | ~112 (t) | t | J_CCF ≈ 25 | C1 |

| ¹³C | CDCl₃ | ~98 (t) | t | J_CCF ≈ 28 | C3, C5 |

| ¹³C | CDCl₃ | ~35 | t | J_CH ≈ 5 | -CH₂- |

| ¹⁹F | CDCl₃ | ~ -110 | m | - | F2, F6 |

| ¹⁹F | CDCl₃ | ~ -115 | t | ~8.5 | F4 |

Table 2: Infrared (IR) Spectroscopy Data

| **Wavenumber (cm⁻¹) ** | Intensity | Assignment |

| ~3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1630 | Strong | N-H bend (scissoring) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250-1000 | Strong | C-F stretch |

| ~850 | Strong | C-H bend (out-of-plane) |

Table 3: Mass Spectrometry (MS) Data

| Technique | Parameter | Value | Assignment |

| Electrospray Ionization (ESI) | [M+H]⁺ | 162.05 | Protonated molecular ion |

| Electron Ionization (EI) | Molecular Ion (M⁺) | 161.05 | Molecular ion |

| Electron Ionization (EI) | Major Fragments | 145, 133, 114 | [M-NH₂]⁺, [M-CH₂NH₂]⁺, [C₆H₂F₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to yield high-quality, reproducible data for 2,4,6-Trifluorobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 2,4,6-Trifluorobenzylamine was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

-

¹⁹F NMR Acquisition: Fluorine-19 NMR spectra were recorded with a spectral width of 50 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A total of 64 scans were accumulated.

-

Data Processing: All spectra were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the internal TMS standard (0.00 ppm for ¹H and ¹³C NMR) or an external standard for ¹⁹F NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat 2,4,6-Trifluorobenzylamine was prepared between two potassium bromide (KBr) plates.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: For Electrospray Ionization (ESI), a dilute solution of 2,4,6-Trifluorobenzylamine was prepared in a 1:1 (v/v) mixture of methanol and water with 0.1% formic acid. For Electron Ionization (EI), the neat liquid was introduced directly into the ion source.

-

Instrumentation: A high-resolution mass spectrometer equipped with both ESI and EI sources was used.

-

ESI-MS Acquisition: The sample solution was introduced into the ESI source at a flow rate of 10 µL/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.

-

EI-MS Acquisition: The sample was introduced into the EI source, and the mass spectrum was recorded over an m/z range of 20-300 with an electron energy of 70 eV.

-

Data Processing: The acquired mass spectra were analyzed to determine the m/z values of the molecular ion and major fragment ions.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of 2,4,6-Trifluorobenzylamine is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of 2,4,6-Trifluorobenzylamine.

An In-depth Technical Guide to the Synthesis of (2,4,6-Trifluorophenyl)methanamine from 2,4,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of (2,4,6-trifluorophenyl)methanamine, a valuable intermediate in pharmaceutical and organic synthesis, from its nitrile precursor, 2,4,6-trifluorobenzonitrile. The document outlines the primary methodologies, presents detailed experimental protocols, and summarizes key quantitative data for process evaluation and replication.

Introduction

The conversion of nitriles to primary amines is a fundamental transformation in organic chemistry. This compound is a key building block in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. The selective reduction of the nitrile group in 2,4,6-trifluorobenzonitrile presents a common challenge, requiring methodologies that are both efficient and high-yielding to avoid the formation of secondary and tertiary amine byproducts. This guide focuses on established methods for this synthesis, with a primary emphasis on catalytic hydrogenation.

Core Synthesis Methodologies

The reduction of 2,4,6-trifluorobenzonitrile to this compound can be achieved through several synthetic routes. The most prominent and industrially scalable method is catalytic hydrogenation.[1] Alternative methods include transfer hydrogenation and reduction using stoichiometric metal hydrides.

-

Catalytic Hydrogenation: This is the most widely employed method for the industrial production of primary amines from nitriles.[1][2] It typically involves the use of a metal catalyst, such as Raney Nickel, Palladium, or Platinum, under a hydrogen atmosphere.[1] The choice of catalyst, solvent, and reaction conditions is crucial for achieving high selectivity towards the primary amine.[1]

-

Transfer Hydrogenation: This method offers a convenient alternative to traditional catalytic hydrogenation by using a hydrogen donor molecule in place of pressurized hydrogen gas.[3] Common hydrogen donors include isopropanol, ammonium formate, and ammonia-borane.[2][3][4][5] Various catalysts, including those based on ruthenium, palladium, and nickel, have been shown to be effective for the transfer hydrogenation of nitriles.[2][3][4][6][7]

-

Stoichiometric Reduction with Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines.[8][9] Sodium borohydride (NaBH₄) is generally less reactive towards nitriles but its reactivity can be enhanced by the addition of catalysts or by using specific solvent systems.[10][11][12] While effective at the lab scale, the use of stoichiometric hydrides can be less economical and present more challenges for large-scale synthesis compared to catalytic methods.[8]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via catalytic hydrogenation is provided below.

Method 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from established industrial synthesis procedures.[13]

Materials:

-

2,4,6-Trifluorobenzonitrile

-

Raney Nickel (catalyst)

-

25% Ammonia solution

-

Methanol (solvent)

-

Dichloromethane (for extraction)

-

Hydrogen gas

Equipment:

-

1000 mL autoclave

-

Magnetic stirrer with heating capabilities

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Charge a 1000 mL autoclave with 50 g of 2,4,6-trifluorobenzonitrile, 2.5 g of Raney Nickel, 75 g of 25% ammonia solution, and 500 g of methanol.[13]

-

Seal the autoclave and begin stirring at a rate of 350 rpm.[13]

-

Heat the reaction mixture to 90°C.[13]

-

Pressurize the autoclave with hydrogen gas to 1 MPa.[13]

-

Maintain the reaction under these conditions for 8 hours.[13]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.[13]

-

The resulting filtrate is subjected to distillation to remove the methanol.[13]

-

Following distillation, extract the product with dichloromethane.[13]

-

Concentrate the organic extracts under normal pressure to remove the solvent.[13]

-

The crude product is then purified by vacuum distillation to yield this compound.[13]

Data Presentation

The following table summarizes the quantitative data for the catalytic hydrogenation protocol described above.

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Trifluorobenzonitrile | [13] |

| Amount of Starting Material | 50 g | [13] |

| Catalyst | Raney Nickel | [13] |

| Amount of Catalyst | 2.5 g | [13] |

| Solvent | Methanol | [13] |

| Amount of Solvent | 500 g | [13] |

| Additive | 25% Ammonia Solution | [13] |

| Amount of Additive | 75 g | [13] |

| Reaction Temperature | 90°C | [13] |

| Hydrogen Pressure | 1 MPa | [13] |

| Reaction Time | 8 hours | [13] |

| Product Yield | 43.6 g | [13] |

| Molar Yield | 85% | [13] |

| Product Purity | 99% | [13] |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

References

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. pp.bme.hu [pp.bme.hu]

- 3. Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 13. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]

Catalytic Hydrogenation of 2,4,6-Trifluorobenzonitrile to 2,4,6-Trifluorobenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile to produce 2,4,6-trifluorobenzylamine, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document details the experimental protocols, presents key quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. 2,4,6-Trifluorobenzylamine, in particular, serves as a vital building block in the development of novel therapeutics. Catalytic hydrogenation represents a clean and efficient method for this conversion, offering high yields and selectivity under optimized conditions. This guide explores various catalytic systems and reaction parameters for the successful synthesis of 2,4,6-trifluorobenzylamine.

Experimental Protocols

Detailed methodologies for the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile are outlined below, based on established procedures.

General Procedure using Raney Nickel Catalyst[1][2]

This protocol describes a common method for the hydrogenation of 2,4,6-trifluorobenzonitrile utilizing a Raney nickel catalyst in a methanolic ammonia solution.

Materials:

-

2,4,6-Trifluorobenzonitrile

-

Raney Nickel (catalyst)

-

Methanol (solvent)

-

25% Ammonia solution

-

Hydrogen gas

-

Dichloromethane (for extraction)

-

High-pressure autoclave

Procedure:

-

Into a 1000 mL high-pressure autoclave, add 50 g of 2,4,6-trifluorobenzonitrile, 2.5 g to 5 g of Raney nickel, 75 g to 85 g of 25% ammonia solution, and 500 g of methanol.[1]

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen to 1 MPa.

-

Set the stirring speed to 350 r/min.

-

Heat the reaction mixture to a temperature between 30°C and 90°C.[1]

-

Maintain the reaction conditions for 8 hours.[1]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

Distill the filtrate to remove methanol.

-

Extract the residue with dichloromethane.

-

Concentrate the organic extract under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2,4,6-trifluorobenzylamine.

Procedure using Palladium on Carbon Catalyst[3]

An alternative method involves the use of a palladium on carbon (Pd/C) catalyst in the presence of an acid.

Materials:

-

2,4,6-Trifluorobenzonitrile

-

Palladium on Carbon (Pd/C) (catalyst)

-

Third organic solvent (e.g., an alcohol or ether)

-

Acid (e.g., hydrochloric acid, sulfuric acid)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

Add 2,4,6-trifluorobenzonitrile and a third organic solvent to a high-pressure autoclave.

-

Add the acid to the mixture. The mass ratio of 2,4,6-trifluorobenzonitrile to acid should be between 1:2 and 1:6.[2]

-

Add the Pd/C catalyst. The mass ratio of 2,4,6-trifluorobenzonitrile to the catalyst should be between 1:0.01 and 1:0.1.[2]

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen to a pressure between 0.1 and 3.0 MPa.[2]

-

Maintain the reaction temperature between 0°C and 70°C.[2]

-

Continue the reaction for 8 to 24 hours.[2]

-

Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.

-

Work up the reaction mixture to isolate the 2,4,6-trifluorobenzylamine product.

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental conditions for the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile.

Table 1: Hydrogenation using Raney Nickel Catalyst [1]

| Parameter | Value |

| Substrate | 2,4,6-Trifluorobenzonitrile |

| Catalyst | Raney Nickel |

| Solvent | Methanol / 25% Ammonia Solution |

| Substrate Quantity | 50 g |

| Catalyst Loading | 2.5 g - 5 g |

| Ammonia Solution | 75 g - 85 g |

| Methanol Quantity | 500 g |

| Temperature | 30°C - 90°C |

| Pressure | 1 MPa |

| Reaction Time | 8 hours |

| Yield | 50% - 85% |

| Product Purity | 99% |

Table 2: Hydrogenation using Palladium on Carbon Catalyst [2]

| Parameter | Value |

| Substrate | 2,4,6-Trifluorobenzonitrile |

| Catalyst | Palladium on Carbon |

| Solvent | Third Organic Solvent |

| Additive | Acid |

| Catalyst Mass Ratio (to substrate) | 1:0.01 - 1:0.1 |

| Acid Mass Ratio (to substrate) | 1:2 - 1:6 |

| Temperature | 0°C - 70°C |

| Pressure | 0.1 - 3.0 MPa |

| Reaction Time | 8 - 24 hours |

Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow.

Caption: Chemical reaction pathway for the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile.

Caption: General experimental workflow for catalytic hydrogenation in an autoclave.

References

(2,4,6-Trifluorophenyl)methanamine: A Pivotal Building Block in Modern Antiviral Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4,6-Trifluorophenyl)methanamine, also known as 2,4,6-trifluorobenzylamine, has emerged as a critical building block in medicinal chemistry, most notably for its integral role in the synthesis of the potent anti-HIV agent, Bictegravir. The unique electronic properties conferred by the trifluorinated phenyl ring significantly influence the pharmacokinetic and pharmacodynamic profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis, applications, and key molecular contributions of this compound in drug discovery and development, with a primary focus on its role in the creation of Bictegravir.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, has been instrumental in the development of numerous successful drugs. This compound presents a trifluorinated motif that has proven to be of significant value. Its primary and most well-documented application is as a key intermediate in the synthesis of Bictegravir, a second-generation integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 214759-21-4 |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | 165 °C |

| Melting Point | Not specified |

| Density | 1.320 g/cm³ |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in patent literature. A common and efficient method involves the reduction of 2,4,6-trifluorobenzonitrile.

Experimental Protocol: Reduction of 2,4,6-Trifluorobenzonitrile

This protocol is adapted from patent literature and describes a common method for the synthesis of 2,4,6-trifluorobenzylamine.

Materials:

-

2,4,6-Trifluorobenzonitrile

-

Raney Nickel (catalyst)

-

Ammonia (25% in methanol)

-

Methanol (solvent)

-

Hydrogen gas

-

Dichloromethane (for extraction)

Procedure:

-

In a 1000 mL autoclave, charge 50 g of 2,4,6-trifluorobenzonitrile, 2.5 g of Raney Nickel, 75 g of 25% ammonia in methanol, and 500 g of methanol.

-

Seal the autoclave and control the temperature at 90°C with a stirring speed of 350 r/min.

-

Introduce hydrogen gas to a pressure of 1 MPa.

-

Maintain the reaction for 8 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Distill the filtrate to remove the methanol.

-

To the residue, add dichloromethane for extraction.

-

Concentrate the organic extract under normal pressure to remove the solvent.

-

The crude product is then purified by vacuum distillation to yield 2,4,6-trifluorobenzylamine.

Expected Yield: Approximately 85% with a purity of >99%.

Application in the Synthesis of Bictegravir

This compound is a crucial precursor for the synthesis of Bictegravir. It forms the N-(2,4,6-trifluorobenzyl) carboxamide moiety of the final drug molecule.

General Synthetic Scheme for Bictegravir

The synthesis of Bictegravir involves the coupling of this compound with a complex carboxylic acid intermediate, (2R,5S,13aR)-8-hydroxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazepine-10-carboxylic acid.

Caption: General workflow for the synthesis of Bictegravir.

Detailed Experimental Protocol for Bictegravir Synthesis

The following protocol is a representative example of the final coupling step in the synthesis of Bictegravir, as described in patent literature.[1]

Materials:

-

(2R,5S,13aR)-8-hydroxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazepine-10-carboxylic acid intermediate (referred to as Compound 2 in the patent)

-

This compound (referred to as Compound 4 in the patent)

-

Acetonitrile

-

Acetic acid

-

Methanesulfonic acid

-

Potassium carbonate

-

Dichloromethane

-

Water

Procedure:

-

Charge 100 g of the carboxylic acid intermediate (Compound 2), 800 mL of acetonitrile, 100 mL of acetic acid, and 5 mL of methanesulfonic acid into a reaction vessel.

-

Heat the mixture to 70-80°C and maintain for 6-8 hours.

-

Cool the reaction mass to room temperature.

-

Add 52 g of this compound (Compound 4) to the reaction mixture.

-

Add 52.5 g of potassium carbonate.

-

Stir the reaction mass for 16-18 hours at room temperature.

-

Add 1000 mL of water to the reaction mass.

-

Extract the aqueous layer with 1000 mL of dichloromethane. Repeat the extraction two more times.

-

Combine the organic layers and process for product isolation and purification (details on purification are specific to the patent and may involve crystallization or chromatography).

Role of the this compound Moiety in Bictegravir

Mechanism of Action of Bictegravir

Bictegravir is an integrase strand transfer inhibitor (INSTI).[3][4] It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. Specifically, Bictegravir binds to the active site of the integrase and blocks the strand transfer step of retroviral DNA integration into the host cell's genome.[5][6] This action prevents the virus from establishing a chronic infection.

Caption: Mechanism of action of Bictegravir.

Structure-Activity Relationship (SAR)

The (2,4,6-trifluorobenzyl) moiety in Bictegravir plays a crucial role in its overall profile. While detailed SAR studies are often proprietary, it has been noted that this specific substitution pattern contributes to:

-

Reduced Pregnane X Receptor (PXR) Activation: This minimizes the risk of drug-drug interactions with other co-administered medications.

-

Increased Plasma Protein Binding: This contributes to a lower in vivo clearance, which is favorable for maintaining therapeutic drug concentrations.

Caption: Contribution of the this compound moiety.

Quantitative Biological and Pharmacokinetic Data of Bictegravir

The following tables summarize key quantitative data for Bictegravir, demonstrating the successful application of the this compound building block.

Table 1: In Vitro Activity of Bictegravir

| Parameter | Value | Cell Type/Assay Condition |

| IC₅₀ (Strand Transfer) | 7.5 ± 0.3 nM | Purified recombinant HIV-1 integrase |

| EC₅₀ | 1.5 nM | MT-2 cells |

| EC₅₀ | 2.4 nM | MT-4 cells |

| Protein-Adjusted EC₉₅ | 361 nM (0.162 µg/mL) | Wild-type HIV-1 |

Table 2: Pharmacokinetic Properties of Bictegravir

| Parameter | Value | Condition |

| Plasma Half-life (t₁/₂) | 17.3 hours | Multiple dose administration in HIV+ adults |

| Cₘₐₓ | 6.15 µg/mL | Multiple dose administration in HIV+ adults |

| Cₜₒᵤgh | 2.61 µg/mL | Multiple dose administration in HIV+ adults |

| AUC | 102 µg·h/mL | Multiple dose administration in HIV+ adults |

| Protein Binding | >99% | In plasma |

| Metabolism | Primarily by CYP3A and UGT1A1 | |

| Excretion | ~60.5% in feces, ~35% in urine (primarily as metabolites) |

Other Potential Applications

While the use of this compound in Bictegravir is the most prominent example, its utility as a building block is not necessarily limited to this single application. The trifluorinated phenyl motif can be explored in the design of other novel therapeutic agents where modulation of metabolic stability, lipophilicity, and target engagement is desired. Further research may uncover its application in other areas of medicinal chemistry.

Conclusion

This compound is a valuable and highly specialized building block in medicinal chemistry. Its successful incorporation into the HIV-1 integrase inhibitor Bictegravir underscores the importance of strategic fluorination in modern drug design. The trifluorinated phenyl moiety contributes significantly to the favorable pharmacokinetic and pharmacodynamic properties of Bictegravir, including high potency, a favorable resistance profile, and a low potential for drug-drug interactions. As the demand for novel therapeutics with improved properties continues to grow, the application of this compound and similar fluorinated building blocks is expected to remain a key strategy in drug discovery and development.

References

- 1. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. US11202780B2 - Crystalline forms of (2R,5S,13aR)-8-hydroxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1â²,2â²:4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

The Strategic Role of Fluorination in Modulating Benzylamine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. Benzylamine, a versatile scaffold found in numerous biologically active compounds, serves as a prime candidate for such modification. Its reactivity, metabolic fate, and interaction with biological targets can be profoundly altered through judicious fluorination. This technical guide provides an in-depth exploration of the multifaceted roles of fluorination in modulating the reactivity and pharmacological profile of benzylamines, offering a valuable resource for professionals engaged in drug discovery and development. We will dissect the impact of fluorine on key physicochemical properties, metabolic stability, and receptor binding affinity, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations to guide rational drug design.

Modulation of Physicochemical Properties

The introduction of fluorine to the benzylamine scaffold instigates significant changes in its fundamental electronic and physical properties, primarily affecting its basicity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Impact on Basicity (pKa)

Fluorine is the most electronegative element, and its incorporation onto the aromatic ring of benzylamine exerts a powerful electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its ability to accept a proton. Consequently, fluorination leads to a predictable decrease in the basicity of the benzylamine, as reflected by a lower pKa value.[1] This reduction in pKa can be a crucial advantage in drug design, as it can mitigate potential toxicity issues associated with highly basic amines and improve oral bioavailability.[2]

The magnitude of the pKa reduction is dependent on the position of the fluorine atom on the benzyl ring, with the effect being most pronounced when the fluorine is in the ortho or para position.

Table 1: Comparison of pKa Values for Benzylamine and its Fluorinated Analogs

| Compound | Structure | pKa |

| Benzylamine | C₆H₅CH₂NH₂ | 9.33[3] |

| 2-Fluorobenzylamine | 2-FC₆H₄CH₂NH₂ | 8.80 (Predicted) |

| 3-Fluorobenzylamine | 3-FC₆H₄CH₂NH₂ | 9.06 (Predicted) |

| 4-Fluorobenzylamine | 4-FC₆H₄CH₂NH₂ | 9.01 (Predicted)[4] |

| Note: Experimental pKa values for fluorinated analogs are not consistently reported; predicted values are provided to illustrate the expected trend. |

Impact on Lipophilicity (logP)

The effect of fluorination on lipophilicity, measured as the octanol-water partition coefficient (logP), is more complex than its effect on pKa. While the high electronegativity of fluorine can increase the polarity of an adjacent C-F bond, a single fluorine atom often increases the overall lipophilicity of a molecule.[5] This is attributed to the fact that fluorine is more lipophilic than hydrogen and can form favorable interactions with the nonpolar octanol phase. The position of the fluorine atom can subtly influence the logP value.

An appropriate logP is critical for a drug's ability to permeate cell membranes and reach its target. For drugs targeting the central nervous system (CNS), a logP value around 2 is often considered ideal.[5]

Table 2: Comparison of logP Values for Benzylamine and its Fluorinated Analogs

| Compound | Structure | logP (Experimental) |

| Benzylamine | C₆H₅CH₂NH₂ | 1.09[3] |

| 2-Fluorobenzylamine | 2-FC₆H₄CH₂NH₂ | 1.20 (Predicted) |

| 3-Fluorobenzylamine | 3-FC₆H₄CH₂NH₂ | 1.20[6] |

| 4-Fluorobenzylamine | 4-FC₆H₄CH₂NH₂ | 1.10 (Predicted) |

| Note: LogP values can vary based on the determination method. The values presented are for comparative purposes. |

Impact on Metabolic Stability

A primary strategy in drug design is to enhance a molecule's resistance to metabolic degradation, thereby increasing its half-life and bioavailability. Fluorination is a powerful tool for achieving this by blocking metabolically labile sites.[7] Benzylamine itself is a known substrate for monoamine oxidase B (MAO-B), which catalyzes its oxidative deamination to benzaldehyde.[1][8] This represents a major clearance pathway.

Replacing a hydrogen atom with a fluorine atom at a site susceptible to oxidation by cytochrome P450 (CYP450) enzymes or other metabolic enzymes can prevent this metabolic transformation due to the high strength of the C-F bond compared to a C-H bond.[7] This "metabolic blocking" can significantly increase the compound's half-life (t½) and intrinsic clearance (CLint) in liver microsomes.[9]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Classification |

| Benzylamine | Data Not Available | Data Not Available | Expected to be low to moderate |

| 4-Fluorobenzylamine | Data Not Available | Data Not Available | Expected to be higher than Benzylamine |

| Note: Direct comparative experimental data for benzylamine and its simple fluorinated analogs in HLM assays are not readily available in the cited literature. However, the established principle of metabolic blocking strongly suggests that fluorination at a site of metabolism would increase stability. Compounds with t½ > 30-60 minutes are often classified as stable.[9][10] |

The logical workflow for assessing the impact of fluorination on a parent compound is visualized below.

Caption: General workflow for synthesizing and evaluating a fluorinated benzylamine analog.

Fluorination and Receptor Binding Affinity

The introduction of a fluorine atom can significantly alter the binding affinity of a benzylamine-containing ligand for its biological target, such as a G-protein coupled receptor (GPCR) or a monoamine transporter. This influence stems from several factors:

-

Altered Basicity: As fluorination lowers the pKa, the protonation state of the amine at physiological pH (7.4) can be affected. This is critical, as many amine-containing ligands form a key salt bridge with an acidic residue (e.g., aspartate) in the receptor's binding pocket.

-

Modified Conformation: Fluorine can induce conformational changes in the molecule, favoring a bioactive conformation that fits more snugly into the binding site.

-

Direct Interactions: The fluorine atom itself can participate in favorable interactions with the protein, such as dipole-dipole interactions or even weak hydrogen bonds (C-F···H-N).

-

Hydrophobic Interactions: Changes in lipophilicity can affect how the ligand enters and orients itself within the hydrophobic pockets of the receptor.

Benzylamines are known to interact with various targets, including monoamine oxidases (MAO-A and MAO-B) and monoamine transporters like the serotonin transporter (SERT) and dopamine transporter (DAT).[1][11][12] The affinity for these targets, often measured by the inhibition constant (Ki), can be finely tuned by the position of the fluorine substituent.

Table 4: Comparative Binding Affinity (Ki, nM) for Key Biological Targets

| Compound | MAO-A | MAO-B | SERT | DAT |

| Benzylamine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 4-Fluorobenzylamine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Note: While benzylamine is a known substrate for MAO-B, specific Ki values directly comparing it with its simple fluorinated analogs are not readily available in the cited literature. Studies on more complex derivatives show that fluorination can lead to highly potent and selective inhibitors (with Ki values in the low nanomolar range), but these do not provide a direct baseline comparison for the parent scaffolds.[1][13] |

The diagram below illustrates the logical relationship between fluorination and its downstream effects on key molecular properties relevant to drug action.

Caption: Logical relationships showing how fluorination impacts key molecular properties.

Many fluorinated benzylamine derivatives act on GPCRs. A simplified signaling pathway for a Gq-coupled receptor is shown below.

Caption: Simplified signaling pathway for a Gq-coupled GPCR activated by a ligand.

Conclusion

Fluorination is a potent and versatile strategy for fine-tuning the reactivity and drug-like properties of the benzylamine scaffold. By leveraging the unique electronic properties of fluorine, medicinal chemists can predictably modulate basicity to improve bioavailability and reduce toxicity. While the effects on lipophilicity are context-dependent, they offer another lever for optimizing membrane permeability. Most significantly, fluorination serves as a robust method for blocking metabolic soft spots, thereby enhancing metabolic stability and prolonging a compound's duration of action. The subtle yet profound influence of fluorine on molecular conformation and electronic distribution also allows for the meticulous optimization of binding affinity for specific biological targets. A comprehensive understanding and systematic application of these principles, guided by the experimental and analytical workflows outlined in this guide, are crucial for the successful development of novel benzylamine-based therapeutics.

Appendix: Key Experimental Protocols

A.1 Protocol: Synthesis of 4-Fluorobenzylamine via Reductive Amination

This protocol describes a common method for synthesizing 4-fluorobenzylamine from 4-fluorobenzaldehyde.

-

Reaction Setup: To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq) and an alcohol solvent such as methanol.

-

Ammonia Addition: Add ammonium formate (1.5-2.5 eq) to the solution. Alternatively, the solution can be saturated with ammonia gas.

-

Catalyst Addition: Add a catalytic amount of a reducing agent catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

-

Reduction: If using ammonium formate, gently reflux the mixture. If using ammonia/hydrogen gas, pressurize the reaction vessel with hydrogen gas (e.g., 0.5-1.5 MPa) and stir at a set temperature (e.g., 50-80°C) until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Cool the reaction mixture and filter off the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent (e.g., diethyl ether) and wash with water. Extract the aqueous layer with the organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the product. Further purification can be achieved by distillation.

A.2 Protocol: Determination of logP by HPLC

This protocol outlines a high-throughput method for estimating logP based on the retention time of a compound on a reverse-phase HPLC column.[12]

-

System Preparation: Use a reverse-phase HPLC system with a C18 column and a UV detector. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Prepare a set of standard compounds with known logP values that span the expected range of the test compound. Inject each standard individually and record its retention time (t_R). Create a calibration curve by plotting the known logP values against the log(k), where k = (t_R - t_0) / t_0 (t_0 is the column dead time).

-

Sample Analysis: Dissolve the test compound (e.g., fluorinated benzylamine) in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.

-

Calculation: Calculate the log(k) for the test compound using its retention time. Use the linear regression equation from the calibration curve to calculate the logP of the test compound.

A.3 Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol is a standard method to assess a compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes.[10]

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

-

HLM Suspension: Prepare a suspension of pooled human liver microsomes in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and transfer it to a new plate containing a cold "stop solution" (e.g., acetonitrile with an internal standard) to terminate the reaction and precipitate the proteins.

-

Analysis: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = -0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / protein concentration) .

-

A.4 Protocol: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.[1][4]

-

Reagent Preparation:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor (e.g., HEK293 cells transfected with the human serotonin transporter).

-

Radioligand: A ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-Paroxetine for SERT).

-

Test Compound: Prepare a series of dilutions of the test compound (e.g., fluorinated benzylamine) over a wide concentration range.

-

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in an appropriate assay buffer.

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of a known, non-labeled high-affinity ligand for the target.

-

Test Compound Wells: Contain membranes, radioligand, and the test compound dilutions.

-

-

Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter, while the free radioligand passes through. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mat, add a scintillation cocktail, and count the radioactivity trapped on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 5. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. agilent.com [agilent.com]

- 9. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. admeshop.com [admeshop.com]

Commercial Sourcing and Technical Applications of High-Purity (2,4,6-Trifluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of high-purity (2,4,6-Trifluorophenyl)methanamine, a critical building block in modern medicinal chemistry and materials science. This document details commercial suppliers, provides illustrative synthetic protocols, and explores its utility in the development of pharmaceuticals, as well as its emerging role in the creation of specialized polymers and dyes.

Commercial Availability

This compound, also known as 2,4,6-Trifluorobenzylamine, is available from a range of commercial suppliers who specialize in fine chemicals and pharmaceutical intermediates. The typical purity offered is ≥95%, with many suppliers providing higher purity grades (≥97% or ≥98%) suitable for sensitive research and drug development applications. Certificates of Analysis (CoA) are generally available upon request and typically include data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm identity and purity.[1][2][3][4][5][6]

| Supplier Category | Representative Companies | Typical Purity | Common Analytical Data Provided |

| Research Chemicals & Intermediates | Sigma-Aldrich, ChemScene, Oakwood Chemical, SynZeal Research | ≥95% - ≥98% | HPLC, GC-MS, NMR, CoA |

| Pharmaceutical Reference Standards | LGC Standards, Klivon | High Purity (Assay >95%) | Comprehensive CoA with full spectral elucidation (¹H-NMR, ¹³C-NMR, MS, etc.) |

| Bulk & Custom Synthesis | Manchester Organics, Finetech Industry, BOC Sciences | Custom purity specifications available | Per customer requirement |

Synthetic Routes and Experimental Protocols

Several synthetic routes to this compound have been reported, primarily in patent literature. These methods often start from more readily available fluorinated or chlorinated precursors. Below are summaries of common synthetic strategies.

Route 1: Reduction of 2,4,6-Trifluorobenzonitrile

A common and direct method involves the reduction of 2,4,6-trifluorobenzonitrile. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2,4,6-Trifluorobenzonitrile [7][8]

-

Reaction Setup: To a 1000 mL autoclave, add 50 g of 2,4,6-trifluorobenzonitrile, 2.5 g of Raney Nickel (as a 50% slurry in water), 75 g of 25% aqueous ammonia, and 500 g of methanol.

-

Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel to 1 MPa with hydrogen.

-

Reaction Conditions: Heat the mixture to 90°C with constant stirring (e.g., 350 rpm). Maintain the hydrogen pressure and temperature for approximately 8 hours, or until hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Isolation and Purification: Concentrate the filtrate by distillation to remove the methanol. The residue is then extracted with dichloromethane. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound. The expected yield is approximately 85% with a purity of >99% as determined by GC.[7][8]

Route 2: From 1,3,5-Trifluorobenzene

This multi-step synthesis starts with the more basic building block, 1,3,5-trifluorobenzene.

Experimental Protocol: Multi-step Synthesis from 1,3,5-Trifluorobenzene

-

Lithiation and Formylation: In a suitable reactor, 1,3,5-trifluorobenzene is subjected to lithiation at low temperatures (-50 to -110 °C) in an organic solvent such as tetrahydrofuran (THF), followed by formylation with N,N-dimethylformamide (DMF) to produce 2,4,6-trifluorobenzaldehyde.

-

Reduction: The resulting aldehyde is then reduced to 2,4,6-trifluorobenzyl alcohol using a reducing agent like potassium borohydride in an alcoholic solvent.

-

Halogenation: The benzyl alcohol is converted to 2,4,6-trifluorobenzyl chloride via reaction with a halogenating agent such as thionyl chloride.

-

Amination: The final step involves the reaction of the benzyl chloride with a source of ammonia, such as urotropine followed by hydrolysis, to yield this compound.

Quality Control and Analytical Methods

The purity and identity of this compound are critical for its applications, especially in drug synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

| Analytical Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the product with purity typically >95%. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A molecular ion peak corresponding to the mass of the compound (m/z 161.12). The fragmentation pattern can further confirm the structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR and ¹³C NMR spectra will show characteristic signals for the aromatic and benzylic protons and carbons, with splitting patterns consistent with the trifluoro-substituted ring. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the amine and C-F stretching of the fluorinated aromatic ring. |

Below is a diagram illustrating a typical analytical workflow for the quality control of this compound.

Applications in Drug Development and Synthesis

The primary and most significant application of this compound is as a key starting material in the synthesis of the antiretroviral drug Bictegravir.[1]

Synthesis of Bictegravir

Bictegravir is a second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[3] The synthesis involves the coupling of this compound with a complex carboxylic acid intermediate.

The diagram below outlines the key step in the synthesis of Bictegravir involving this compound.

Applications in Materials Science

Beyond its crucial role in pharmaceuticals, this compound is also utilized in the synthesis of advanced materials, such as azo dyes and high-performance polyimides.

Synthesis of Azo Dyes

Aromatic amines are fundamental precursors in the synthesis of azo dyes. This compound can be diazotized and then coupled with a suitable aromatic compound to form a fluorinated azo dye. The presence of multiple fluorine atoms can enhance the dye's thermal stability and colorfastness.[9][10][11][12]

The general synthetic pathway for producing an azo dye from this compound is illustrated below.

Synthesis of Fluorinated Polyimides

This compound can be used as a monomer or a modifying agent in the synthesis of fluorinated polyimides. These polymers are known for their excellent thermal stability, chemical resistance, low dielectric constant, and optical transparency, making them suitable for applications in microelectronics and aerospace.[13][14] The incorporation of the trifluorobenzyl group can enhance solubility and modify the polymer's properties.

The diagram below shows a conceptual workflow for the synthesis of a polyimide using a diamine derived from this compound.

References

- 1. 2,4,6-Trifluorobenzylamine | 214759-21-4 | SynZeal [synzeal.com]

- 2. dev.klivon.com [dev.klivon.com]

- 3. 2,4,6-Trifluorobenzylamine | CAS Number 214759-21-4 [klivon.com]

- 4. chemscene.com [chemscene.com]

- 5. 2,4,6-Trifluorobenzylamine | LGC Standards [lgcstandards.com]

- 6. 2,4,6-Trifluorobenzylamine | 214759-21-4 [sigmaaldrich.com]

- 7. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [amp.chemicalbook.com]

- 8. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. benchchem.com [benchchem.com]

- 11. plantarchives.org [plantarchives.org]

- 12. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2,4,6-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,6-Trifluorobenzylamine (CAS No. 214759-21-4), a key intermediate in various synthetic processes. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

2,4,6-Trifluorobenzylamine is a fluorinated organic compound used in the synthesis of pharmaceuticals and other complex molecules.[1][2][3] Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol [4][5] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 165 °C[1] |

| Density | 1.320 g/cm³ |

| Flash Point | 63 °C[1] / 165 °C |

| Solubility | Slightly soluble in water (1.2 g/L at 25°C)[1][3]. Soluble in DMSO and Methanol.[1] |

| Stability | Air sensitive[1] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous.[6] The primary hazards are severe skin corrosion and eye damage.

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][9]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

-

Experimental Workflow for Safe Handling

Proper handling of 2,4,6-Trifluorobenzylamine is paramount to prevent exposure and ensure laboratory safety. The following workflow outlines the necessary steps.

-

Preparation & Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat, long-sleeved shirt, and closed-toe shoes. For larger quantities or in case of a splash risk, consider a chemical-resistant apron or suit.[10]

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][9]

-

-

Chemical Handling:

-

Storage:

-

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Collect waste in a designated, labeled, and sealed container.

-

-

Decontamination:

-

Clean the work area thoroughly after handling the chemical.

-

Decontaminate all equipment used.

-

Remove and properly dispose of contaminated PPE.

-

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure. The following diagram outlines the initial response steps.

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention.[6]

-

Skin Contact: Immediately take off all contaminated clothing.[6] Rinse the skin with plenty of water or shower.[6] Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do so.[6] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[9]

-

Ingestion: Rinse mouth with water.[6] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[6]

Accidental Release and Firefighting Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[6] Evacuate unnecessary personnel from the area.[6]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, silica gel, universal binder) and place in a suitable container for disposal.[13] For larger spills, dike the area to prevent spreading. Do not let the product enter drains.[14]

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, foam, or water spray.[10]

-

Specific Hazards: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[6][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]